3,5-Dichlorobenzhydrol
Overview
Description
3,5-Dichlorobenzhydrol is an organic compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol . It is a halogenated benzhydrol derivative, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzhydrol typically involves the reduction of 3,5-dichlorobenzophenone. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation is also a potential method, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 3,5-dichlorobenzophenone to this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to 3,5-dichlorobenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by the reduction of 3,5-dichlorobenzophenone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3,5-dichlorobenzophenone
Reduction: this compound
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorobenzhydrol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: While not used directly as a therapeutic agent, it is a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzhydrol is primarily related to its chemical reactivity. In biochemical research, it interacts with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions that can alter biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzhydrol
- 2,4-Dichlorobenzhydrol
- 4,4’-Dichlorobenzhydrol
Comparison
3,5-Dichlorobenzhydrol is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 3,4-Dichlorobenzhydrol and 2,4-Dichlorobenzhydrol, the 3,5-configuration provides distinct steric and electronic effects that can affect its behavior in chemical reactions and biological interactions .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-phenylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALIUWPLHDFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289710 | |
Record name | 3,5-Dichloro-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-70-5 | |
Record name | 3,5-Dichloro-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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